Cas no 2228678-23-5 (3-1-(2-aminoethyl)cyclopropylbenzonitrile)
3-1-(2-aminoethyl)cyclopropylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-1-(2-aminoethyl)cyclopropylbenzonitrile
- EN300-1779747
- 3-[1-(2-aminoethyl)cyclopropyl]benzonitrile
- 2228678-23-5
-
- Inchi: 1S/C12H14N2/c13-7-6-12(4-5-12)11-3-1-2-10(8-11)9-14/h1-3,8H,4-7,13H2
- InChI Key: TWTMGSNFBZUKIL-UHFFFAOYSA-N
- SMILES: NCCC1(C2C=CC=C(C#N)C=2)CC1
Computed Properties
- Exact Mass: 186.115698455g/mol
- Monoisotopic Mass: 186.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 49.8Ų
3-1-(2-aminoethyl)cyclopropylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779747-0.05g |
3-[1-(2-aminoethyl)cyclopropyl]benzonitrile |
2228678-23-5 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1779747-0.1g |
3-[1-(2-aminoethyl)cyclopropyl]benzonitrile |
2228678-23-5 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1779747-0.25g |
3-[1-(2-aminoethyl)cyclopropyl]benzonitrile |
2228678-23-5 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1779747-0.5g |
3-[1-(2-aminoethyl)cyclopropyl]benzonitrile |
2228678-23-5 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1779747-1.0g |
3-[1-(2-aminoethyl)cyclopropyl]benzonitrile |
2228678-23-5 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1779747-2.5g |
3-[1-(2-aminoethyl)cyclopropyl]benzonitrile |
2228678-23-5 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1779747-5.0g |
3-[1-(2-aminoethyl)cyclopropyl]benzonitrile |
2228678-23-5 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1779747-10.0g |
3-[1-(2-aminoethyl)cyclopropyl]benzonitrile |
2228678-23-5 | 10g |
$6450.0 | 2023-06-02 | ||
| Enamine | EN300-1779747-1g |
3-[1-(2-aminoethyl)cyclopropyl]benzonitrile |
2228678-23-5 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1779747-5g |
3-[1-(2-aminoethyl)cyclopropyl]benzonitrile |
2228678-23-5 | 5g |
$4349.0 | 2023-09-20 |
3-1-(2-aminoethyl)cyclopropylbenzonitrile Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 3-1-(2-aminoethyl)cyclopropylbenzonitrile
Comprehensive Overview of 3-1-(2-aminoethyl)cyclopropylbenzonitrile (CAS No. 2228678-23-5): Properties, Applications, and Research Insights
3-1-(2-aminoethyl)cyclopropylbenzonitrile (CAS No. 2228678-23-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyclopropyl ring, an aminoethyl side chain, and a benzonitrile moiety, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a building block for drug discovery, especially in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors.
In recent years, the demand for cyclopropane-containing compounds like 3-1-(2-aminoethyl)cyclopropylbenzonitrile has surged, driven by their role in modulating metabolic pathways and improving drug stability. This aligns with the growing trend of fragment-based drug design (FBDD), where small molecular fragments are optimized to enhance binding affinity. The compound’s nitrile group further expands its utility, enabling click chemistry applications and serving as a precursor for heterocyclic synthesis.
From a synthetic chemistry perspective, CAS No. 2228678-23-5 exemplifies innovations in green chemistry and atom-economical reactions. Its preparation often involves catalytic cyclopropanation or microwave-assisted synthesis, reflecting industry shifts toward sustainable methodologies. These advancements address common search queries such as "efficient synthesis of cyclopropyl derivatives" and "benzonitrile applications in medicinal chemistry," highlighting its relevance to contemporary research.
The compound’s physicochemical properties—including solubility, logP, and hydrogen-bonding capacity—are critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling. Computational studies using molecular docking and QSAR (Quantitative Structure-Activity Relationship) models suggest its potential in designing CNS-active drugs, a hot topic in neuroscience research. Such insights cater to frequent searches like "neuroprotective agent development" and "blood-brain barrier penetration strategies."
Beyond pharmaceuticals, 3-1-(2-aminoethyl)cyclopropylbenzonitrile finds niche applications in material science, particularly in designing liquid crystals and polymeric sensors. Its rigid cyclopropyl core contributes to thermal stability, while the aminoethyl group allows functionalization for covalent immobilization. These attributes resonate with queries such as "smart materials for biosensing" and "high-performance polymers."
Ongoing studies explore the compound’s role in catalysis, where it acts as a ligand for transition metals in asymmetric synthesis. This intersects with the rising interest in chiral auxiliaries and enantioselective reactions, frequently searched topics in academic and industrial chemistry forums. Additionally, its benzonitrile fragment is pivotal in photoredox catalysis, a cutting-edge area in organic synthesis.
To summarize, 3-1-(2-aminoethyl)cyclopropylbenzonitrile (CAS No. 2228678-23-5) represents a multifaceted tool for researchers addressing challenges in drug development, material innovation, and sustainable chemistry. Its structural complexity and functional diversity make it a subject of persistent exploration, answering pressing questions in modern science while adhering to SEO-optimized terminology like "drug discovery intermediates" and "advanced organic synthesis."
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